molecular formula C10H9NO B099982 Quinolin-5-ylmethanol CAS No. 16178-42-0

Quinolin-5-ylmethanol

Cat. No. B099982
CAS RN: 16178-42-0
M. Wt: 159.18 g/mol
InChI Key: ZKPMQVSVRVORAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives can be complex and diverse. Paper describes the synthesis of ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives. These compounds were synthesized for the first time and involved the use of tetrazolo[1,5-a]quinoline derivatives. The synthesis process was elucidated using various spectroscopic methods, including IR, 1H NMR, 13C NMR, 31P NMR, and mass spectral data.

In paper , a green and efficient synthesis method for 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives is presented. This synthesis was achieved through a one-pot condensation process involving 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile, catalyzed by ammonium acetate in ethanol. The method is noted for its simplicity, mild reaction conditions, short reaction time, and minimal environmental impact.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring structure combining benzene and pyridine rings. The derivatives mentioned in the papers have additional functional groups attached to the quinoline core, which are responsible for their biological activity and chemical properties. The structure of these derivatives was confirmed using various spectroscopic techniques as mentioned in paper .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives are typically condensation reactions, as seen in paper . These reactions often require catalysts, such as ammonium acetate, to proceed efficiently. The presence of functional groups like cyano and ethoxyphosphono groups in the derivatives indicates that these compounds can undergo further chemical reactions, potentially leading to a wide range of biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of quinolin-5-ylmethanol specifically are not detailed in the provided papers, the properties of quinoline derivatives in general can be inferred. These compounds often exhibit significant antibacterial and antifungal activity, as demonstrated by the in vitro antimicrobial activities investigated in paper . The presence of various substituents on the quinoline core can influence the solubility, stability, and reactivity of these compounds, which in turn affects their biological efficacy.

Relevant Case Studies

The papers provided do not detail specific case studies; however, the antimicrobial activities of the synthesized quinoline derivatives were investigated against various microorganisms. In paper , the derivatives showed significant antibacterial and antifungal activity against organisms such as Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. These findings suggest potential applications of quinoline derivatives in the development of new antimicrobial agents.

Scientific Research Applications

Synthesis and Characterization

Quinolin-5-ylmethanol and its derivatives have been widely used in the synthesis of various complex compounds. For instance, O,O-diethyl O-(substituted tetrazolo[1,5-a]quinolin-4-yl)methyl phosphorothioates were synthesized from tetrazolo[1,5-a] quinolines via tetrazolo[1,5-a]quinolin-4-ylmethanol derivatives, marking the first synthesis of these compounds from tetrazolo[1,5-a] quinolines (Kategaonkar et al., 2010). Similarly, microwave-assisted synthesis of quinolin-4-ylmethoxychromen-2- and -4-ones was achieved through a solvent-free one-pot three-component domino reaction, showcasing the compound's versatility in synthesizing diverse and functionalized molecules (Kumar et al., 2015).

Antimicrobial and Antibacterial Activities

Quinolin-5-ylmethanol derivatives have shown significant antimicrobial and antibacterial properties. Notably, the monomers and homopolymers derived from quinolin-4-ylmethanol exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria (Kumar et al., 2017). Another study highlighted the synthesis of 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols, which displayed wide spectrum biodynamic activities and were used as potent therapeutic agents due to their in vitro anti-microbial assay against various bacteria and fungi (Faldu et al., 2014).

Sensing and Detection

Quinolin-5-ylmethanol derivatives have also been utilized in the development of sensitive fluorescent sensors. For instance, a probe based on anthracene and quinoline was synthesized for the selective sensing of lead(II) and aluminum(III) ions, demonstrating significant fluorescence enhancement upon complexation with these ions (Anand et al., 2015).

Anticancer Applications

Quinolin-5-ylmethanol and its derivatives have been studied for their potential anticancer properties. Several quinolinyl cyanostilbene derivatives were synthesized and evaluated for anticancer activity against a panel of 60 human cancer cell lines, showing potent growth inhibition against various cancer cell lines with GI50 values generally <1 μM (Penthala et al., 2014). Furthermore, novel 4-quinoline-thiosemicarbazone derivatives were synthesized and investigated for their antiproliferative activity, DNA and BSA binding affinity, and topoisomerase inhibition, displaying significant potential for anticancer therapy (Ribeiro et al., 2019).

Safety And Hazards

Quinolin-5-ylmethanol should be handled with care. If inhaled or ingested, medical attention should be sought immediately. It is also recommended to wear protective clothing and avoid contact with skin and eyes .

properties

IUPAC Name

quinolin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPMQVSVRVORAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356393
Record name Quinolin-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-5-ylmethanol

CAS RN

16178-42-0
Record name Quinolin-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (quinolin-5-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A suspension of 171 mg (4.49 mmol) of lithium aluminum hydride in 20 ml of THF is cooled to 0° C. A solution of 700 mg (3.74 mmol) of methyl quinoline-5-carboxylate in 5 ml of THF is then added dropwise. The reaction mixture is stirred at 0° C. for 1 hour and then hydrolysed with, in this order, 0.17 ml of H2O, 0.17 ml of NaOH and 3×0.17 ml of H2O. The precipitate formed is filtered off and washed with THF and then with EtOAc. The organic phase is washed with saturated NaCl solution, dried and evaporated. After purification by chromatography on silica gel (eluent: 95/5 DCM/MeOH), 190 mg of quinolin-5-ylmethanol are obtained, corresponding to the following characteristics:
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of quinoline-5-carboxylic acid (500 mg, 2.83 mmol) in THF (10 mL) was added slowly LiAlH4 (1.0 M, THF) solution at 0° C. The resulting residue was heated to 70° C. for 3 h and stirred at room temperature for 16 h. The reaction mixture was cooled to 0° C. and quenched with water (1 mL) and 10% NaOH (1.5 mL) solution. The reaction mixture was stirred for 1 h. The solution was filtered through a pad of celite and rinsed with THF. The filtrate was concentrated and the resulting residue was purified by silica gel prep TLC using 95:5 CH2Cl2:MeOH as an eluent to afford 218 mg of quinolin-5-yl-methanol (48%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Moret, Y Laras, T Cresteil, G Aubert, DQ Ping… - European journal of …, 2009 - Elsevier
… A solution of quinolin-5-ylmethanol (160 mg, 1.0 mmol) in thionyl chloride (5 ml) is stirred 10 min at room temperature, then left 2 h at reflux. It is then concentrated in vacuo, dissolved in …
Number of citations: 68 www.sciencedirect.com
K Sun, H Shan, H Neumann, GP Lu, M Beller - Nature Communications, 2022 - nature.com
… It is noteworthy that more demanding substrates, such as quinolin-5-ylmethanol, piperonol, (2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanol, (4-phenoxyphenyl)methanol, 2-bromo-4,5-…
Number of citations: 49 www.nature.com

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